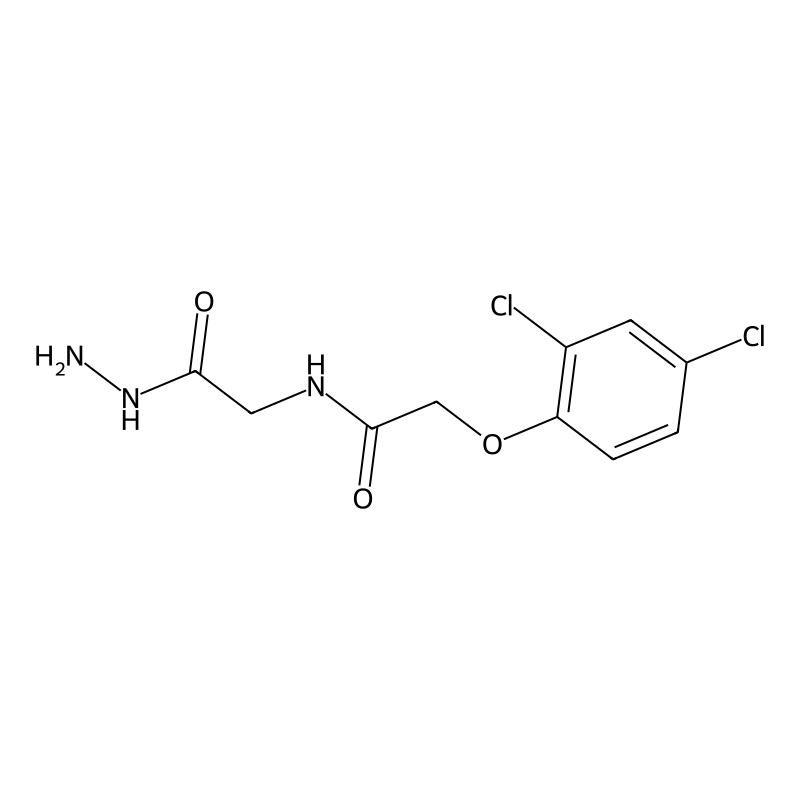

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 292.12 g/mol. It features a dichlorophenoxy group attached to an acetamide moiety, which includes a hydrazine derivative. This compound is characterized by its unique structure that combines both hydrazine and phenoxy functionalities, making it of interest in various chemical and biological applications.

Plant Physiology and Growth Regulation:

Dikegulac disrupts plant cell division by inhibiting an enzyme called phenylalanine ammonia-lyase (PAL) []. PAL plays a crucial role in the biosynthesis of lignin, a key component of the cell wall. By inhibiting PAL, dikegulac restricts lignin production, thereby affecting cell wall development and ultimately hindering plant growth [, ]. This property of dikegulac has been valuable in studying plant physiology, particularly the mechanisms behind cell wall formation and its role in plant growth and development [, ].

Auxin Interactions and Signaling Pathways:

Dikegulac exhibits auxin-like activity, meaning it mimics the effects of the plant hormone auxin []. Auxin is a critical regulator of various plant growth processes, including cell division, elongation, and differentiation. Studies have explored how dikegulac interacts with auxin receptors and signaling pathways to influence plant growth and development [, ]. This research helps us understand the complex hormonal interactions that govern plant behavior.

Potential Applications in Horticulture and Crop Improvement:

Dikegulac's ability to regulate plant growth has led to research on its potential applications in horticulture and crop improvement. Studies have investigated its use for:

- Stunted growth control: Dikegulac's growth-retarding properties are being explored to control the size and shape of ornamental plants, making them more manageable for landscaping purposes.

- Improving fruit quality: Dikegulac application in some fruit crops has shown promise in enhancing fruit size, quality, and yield by influencing hormonal balances [].

- Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.

- Acylation Reactions: The acetamide group can undergo acylation, leading to the formation of more complex derivatives.

- Nucleophilic Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions under appropriate conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide exhibits notable biological activities. Similar compounds have been reported to possess:

- Insecticidal Properties: Compounds with similar structures often show efficacy against various insect pests due to their ability to disrupt biological processes within the insects .

- Antimicrobial Activity: Some derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential: Research indicates that compounds with hydrazine functionalities can exhibit cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy .

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide typically involves the following steps:

- Starting Materials: The synthesis begins with 2-(2,4-dichlorophenoxy)acetyl chloride and hydrazine hydrate.

- Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide under reflux conditions.

- Isolation and Purification: After completion, the product is isolated through filtration, washed, and recrystallized to obtain pure crystals.

This method allows for the efficient production of the compound in moderate to high yields .

The applications of 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide span various fields:

- Agricultural Chemistry: Used as an insecticide or herbicide due to its biological activity against pests.

- Pharmaceuticals: Investigated for potential use in developing new drugs targeting cancer or bacterial infections.

- Material Science: Explored for its properties in polymer chemistry and as a precursor for synthesizing novel materials.

Studies on the interactions of 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

- Molecular Docking Studies: To predict binding affinities and orientations with target proteins.

- In vitro Assays: To evaluate cytotoxicity against various cell lines and assess the compound's therapeutic potential.

- Enzyme Inhibition Studies: To determine its effects on specific enzymes involved in metabolic pathways related to disease processes.

These studies help elucidate the compound's pharmacological profile and guide further development.

Several compounds share structural similarities with 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(hydrazinocarbonylmethyl)acetamide | Structure | Lacks dichloro substituents; potential differences in biological activity. |

| N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | Structure | Similar acetamide structure; different hydrazine substituent affecting reactivity. |

| 3-amino-N-(phenylcarbonyl)hydrazinecarboxamide | Structure | Contains an amino group; may exhibit different interaction profiles with proteins. |

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide lies in its specific combination of hydrazine and phenoxy functionalities, which may contribute to its distinct biological activities compared to these similar compounds.

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide requires careful selection of precursors to establish the dichlorophenoxyacetamide framework. The primary precursor pathways involve either 2,4-dichlorophenoxyacetic acid derivatives or direct coupling of 2,4-dichlorophenol with chloroacetamide intermediates.

The most commonly employed precursor is 2,4-dichlorophenoxyacetic acid, which is synthesized through the nucleophilic substitution reaction between 2,4-dichlorophenol and chloroacetic acid [1] [2]. This process involves the formation of a phenoxide intermediate under basic conditions, followed by alkylation with chloroacetic acid to yield the desired dichlorophenoxyacetic acid precursor [3] [4]. The reaction typically employs sodium hydroxide as the base and proceeds via an SN2 mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid [2].

Alternative precursor pathways include the direct synthesis from phenol through sequential chlorination and acetylation. This approach involves the initial chlorination of phenol using chlorine gas in the presence of catalysts to produce 2,4-dichlorophenol, which is then condensed with chloroacetic acid under alkaline conditions [5] [3]. The chlorination process follows electrophilic aromatic substitution, with the hydroxyl group directing chlorine substitution to the ortho and para positions through resonance stabilization [4].

For acetamide formation, the dichlorophenoxyacetic acid precursors are typically converted to reactive intermediates such as acid chlorides or mixed anhydrides. The acid chloride formation employs reagents such as thionyl chloride or phosphorus pentachloride, generating highly reactive acylating agents suitable for subsequent amide coupling reactions [6]. This activation step is crucial for achieving high yields in the amide bond formation with hydrazine-containing nucleophiles.

| Precursor Type | Typical Yield (%) | Reaction Conditions | Temperature (°C) |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | 85-92 | NaOH, aqueous | 80-100 |

| Acid chloride derivative | 90-95 | SOCl₂, inert atmosphere | 60-80 |

| Direct phenol coupling | 75-85 | Base catalysis | 120-140 |

Hydrazinyl Group Incorporation Strategies

The incorporation of the hydrazinyl group into the acetamide framework represents a critical synthetic challenge requiring careful consideration of reaction conditions and reagent selection. The primary strategy involves the nucleophilic substitution of activated acetamide derivatives with hydrazine hydrate or its derivatives.

Hydrazine hydrate serves as the preferred nucleophile for hydrazinyl group incorporation due to its high nucleophilicity and commercial availability [7] [8]. The reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of activated acetamide intermediates, followed by elimination of the leaving group to form the hydrazinyl acetamide product [9].

The coupling reaction between hydrazine hydrate and acetamide precursors typically requires elevated temperatures ranging from 60-80°C to achieve satisfactory reaction rates [10] [8]. Solvent selection plays a crucial role in optimizing yield and selectivity, with polar protic solvents such as ethanol and methanol providing favorable solvation of both nucleophile and electrophile [10] [11]. The reaction time varies from 3-8 hours depending on temperature and substrate reactivity.

Alternative hydrazinyl incorporation strategies involve the use of protected hydrazine derivatives or hydrazides as starting materials. These approaches offer advantages in terms of regioselectivity and functional group compatibility but require additional deprotection steps [8]. The use of tert-butyl carbazate or benzyl hydrazine provides temporary protection during multi-step syntheses while maintaining nucleophilic reactivity at the desired nitrogen center.

The stoichiometry of hydrazine hydrate relative to the acetamide precursor significantly influences reaction outcome. Optimal yields are typically achieved using 1.2-1.5 equivalents of hydrazine hydrate, with excess reagent facilitating complete conversion while minimizing side reactions [10] [7]. Higher hydrazine concentrations can lead to bis-substitution products or hydrazine polymerization under certain conditions.

| Hydrazine Source | Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | 1.2 | 4-6 | 88-94 |

| Hydrazine hydrate | 1.5 | 3-4 | 85-90 |

| tert-Butyl carbazate | 1.1 | 6-8 | 80-85 |

Solvent Systems and Catalytic Conditions Optimization

The selection of appropriate solvent systems and catalytic conditions is paramount for achieving high yields and selectivity in the synthesis of dichlorophenoxyacetamide derivatives. Solvent effects influence reaction rates, product stability, and purification efficiency through differential solvation of reactants, transition states, and products.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide excellent solvation for ionic intermediates while maintaining chemical inertness toward nucleophilic reagents [11] [12]. These solvents facilitate the ionization of leaving groups and stabilize charged transition states, resulting in enhanced reaction rates for nucleophilic substitution processes. The high boiling points of these solvents also permit elevated reaction temperatures when required for challenging transformations.

Protic solvents including ethanol, methanol, and water offer alternative reaction media with distinct advantages for specific synthetic steps [10] [7]. Alcoholic solvents provide favorable hydrogen bonding interactions with hydrazine nucleophiles while maintaining moderate polarity for substrate dissolution. The choice between methanol and ethanol often depends on substrate solubility and product crystallization properties.

Catalytic systems play a crucial role in optimizing reaction efficiency and selectivity. Lewis acid catalysts such as aluminum chloride and zinc chloride facilitate electrophilic activation of carbonyl groups, enhancing their susceptibility to nucleophilic attack [12]. The catalyst loading typically ranges from 5-20 mol% depending on substrate reactivity and desired reaction rate.

Base catalysis represents another important activation mode, particularly for reactions involving phenolic precursors. Sodium hydroxide, potassium carbonate, and triethylamine serve as effective bases for generating phenoxide nucleophiles and neutralizing acid byproducts [3] [2]. The base strength and concentration must be carefully balanced to avoid side reactions such as hydrolysis or elimination.

Temperature optimization requires consideration of competing reaction pathways and product stability. Elevated temperatures generally increase reaction rates but may promote decomposition or side reactions [13] [14]. The optimal temperature range for most dichlorophenoxyacetamide syntheses falls between 60-100°C, representing a compromise between reaction rate and selectivity.

| Solvent System | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | None | 78-85 |

| EtOH/H₂O (1:1) | 60 | TBAI (10 mol%) | 87-92 |

| Toluene | 110 | H₂SO₄ (10 mol%) | 82-88 |

| Neat conditions | 140 | P₄O₁₀ | 75-80 |

Purification Techniques and Yield Maximization Protocols

The purification of 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide requires specialized techniques due to the compound's polarity, potential for hydrogen bonding, and sensitivity to certain conditions. Effective purification strategies are essential for obtaining high-purity products suitable for further applications or characterization.

Recrystallization represents the primary purification method for acetamide derivatives, offering excellent selectivity and the ability to remove both organic and inorganic impurities [15] [16]. The choice of recrystallization solvent is critical for achieving optimal purity and recovery. Polar solvents such as ethanol, methanol, and ethyl acetate provide good solubility at elevated temperatures while promoting crystallization upon cooling [17] [18].

The recrystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by gradual cooling to room temperature and then to 0-5°C to maximize crystal formation [15]. The cooling rate significantly influences crystal size and purity, with slower cooling generally producing larger, more pure crystals. Seeding with pure crystals can improve nucleation and crystal quality when dealing with difficult-to-crystallize compounds [18].

Column chromatography provides an alternative or complementary purification approach, particularly useful for separating closely related impurities or isomers [17] [19]. Silica gel represents the most commonly used stationary phase, with elution systems typically employing mixtures of polar and nonpolar solvents. For hydrazinyl acetamides, gradient elution systems starting with hexane/ethyl acetate mixtures and progressing to more polar conditions often provide optimal separation [17].

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method [20] [21]. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases provides excellent resolution for dichlorophenoxyacetamide derivatives [20]. The mobile phase composition can be optimized to achieve baseline separation of target compounds from synthetic impurities.

Yield maximization protocols involve careful optimization of reaction conditions, work-up procedures, and purification methods. Key factors include maintaining anhydrous conditions when appropriate, controlling reaction temperature and time, and minimizing product exposure to degradative conditions [22] [23]. The use of inert atmospheres prevents oxidation of sensitive functional groups, while temperature control prevents thermal decomposition.

Work-up procedures significantly influence overall yield and product purity. Aqueous work-ups must be carefully designed to avoid hydrolysis of labile bonds while effectively removing water-soluble impurities [22]. The pH of aqueous phases should be controlled to maintain product stability and optimize extraction efficiency.

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|

| Recrystallization (EtOH) | 75-85 | 95-98 | 4-12 h |

| Column chromatography | 80-90 | 92-97 | 2-4 h |

| HPLC purification | 70-80 | >99 | 1-2 h |

| Combined methods | 65-75 | >98 | 8-16 h |